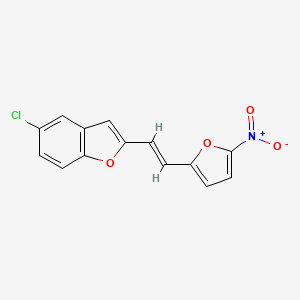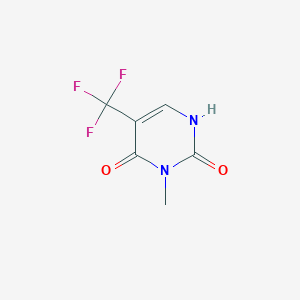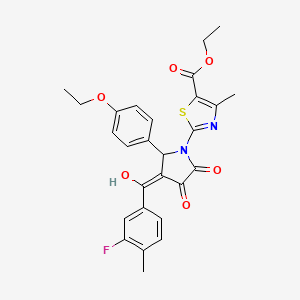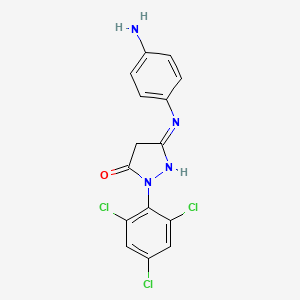![molecular formula C17H10ClNO3 B12897501 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one CAS No. 36771-42-3](/img/structure/B12897501.png)
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one is a heterocyclic compound that belongs to the oxazole family. . This compound features a chromeno-oxazole core structure, which is significant due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. Another method includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration . Industrial production methods often employ flow synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form oxazoles.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).
Cyclization: Cyclodehydration reactions using reagents like Deoxo-Fluor® or Burgess’ reagent.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxazole derivatives .
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparación Con Compuestos Similares
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique chromeno-oxazole structure, which imparts distinct pharmacological properties .
Propiedades
Número CAS |
36771-42-3 |
|---|---|
Fórmula molecular |
C17H10ClNO3 |
Peso molecular |
311.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-8-methylpyrano[2,3-e][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H10ClNO3/c1-9-8-13(20)12-6-7-14-15(16(12)21-9)19-17(22-14)10-2-4-11(18)5-3-10/h2-8H,1H3 |
Clave InChI |
IXGQSKUCPWYFQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


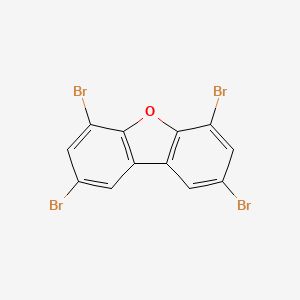

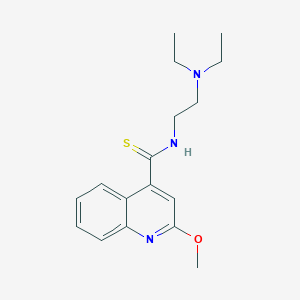
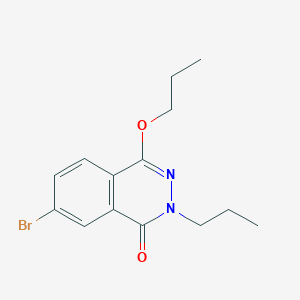
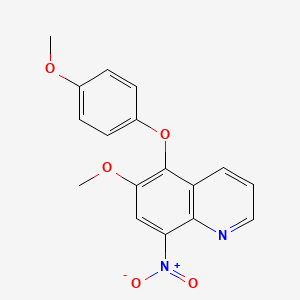
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
